2-chloro-N-methyl-6-(trifluoromethyl)anilinehydrochloride
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Overview
Description
2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride is an organic compound that features a trifluoromethyl group, a chloro group, and a methylated aniline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride typically involves multiple steps. One common method includes the following steps:
Nitration: The starting material, 2-chloro-6-(trifluoromethyl)aniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Methylation: The amine group is methylated using methyl iodide or a similar methylating agent.
Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting the compound with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Common reagents include sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas with a palladium catalyst is often employed.
Coupling: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted anilines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride has several scientific research applications:
Pharmaceuticals: It is used as an intermediate in the synthesis of various drugs, particularly those targeting the central nervous system.
Agrochemicals: The compound is used in the development of pesticides and herbicides due to its ability to inhibit specific enzymes in pests.
Material Science: It is used in the synthesis of advanced materials with unique properties, such as fluorinated polymers.
Mechanism of Action
The mechanism of action of 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride depends on its specific application. In pharmaceuticals, it may act by binding to specific receptors or enzymes, altering their activity. The trifluoromethyl group often enhances the compound’s ability to cross biological membranes and increases its metabolic stability .
Comparison with Similar Compounds
Similar Compounds
2-chloro-6-(trifluoromethyl)aniline: Lacks the methyl group, which can affect its reactivity and applications.
N-methyl-6-(trifluoromethyl)aniline: Lacks the chloro group, which can influence its chemical behavior.
2-chloro-N-methyl-4-(trifluoromethyl)aniline: The position of the trifluoromethyl group is different, leading to variations in its properties and uses.
Uniqueness
The presence of both the chloro and trifluoromethyl groups in 2-chloro-N-methyl-6-(trifluoromethyl)aniline hydrochloride makes it unique. These groups contribute to its distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications .
Properties
Molecular Formula |
C8H8Cl2F3N |
---|---|
Molecular Weight |
246.05 g/mol |
IUPAC Name |
2-chloro-N-methyl-6-(trifluoromethyl)aniline;hydrochloride |
InChI |
InChI=1S/C8H7ClF3N.ClH/c1-13-7-5(8(10,11)12)3-2-4-6(7)9;/h2-4,13H,1H3;1H |
InChI Key |
YQLJDOXMDZONBC-UHFFFAOYSA-N |
Canonical SMILES |
CNC1=C(C=CC=C1Cl)C(F)(F)F.Cl |
Origin of Product |
United States |
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